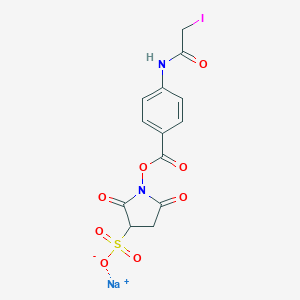

Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate

Overview

Description

Synthesis Analysis

The synthesis of derivatives of Sulfo-N-succinimidyl aminobenzoate involves complex procedures aimed at incorporating specific functional groups that facilitate subsequent biochemical reactions. For example, the synthesis of N-succinimidyl 4-guanidinomethyl-3-[*I]iodobenzoate ([*I]SGMIB), a related agent, outlines a protocol where the precursor is first radio-iodinated, followed by protection and deprotection steps to yield the final product. This detailed synthesis procedure highlights the complexity and precision required in the synthesis of such compounds (Vaidyanathan & Zalutsky, 2007).

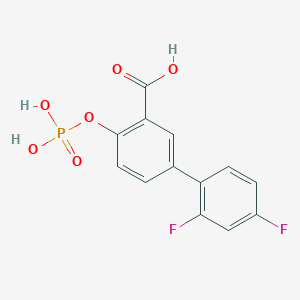

Molecular Structure Analysis

The molecular structure of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate and its derivatives is critical for their function as labeling agents. These compounds often contain a sulfonyl group attached to a nitrogen atom, forming a succinimidyl ester. This structure is crucial for their reactivity with amino groups in proteins, facilitating the attachment of various labels for analytical purposes.

Chemical Reactions and Properties

This compound derivatives undergo specific chemical reactions, primarily targeting the modification of proteins. The presence of the iodoacetyl group allows for efficient coupling with thiol groups in proteins, making it a versatile tool in bioconjugation chemistry. For instance, the use of N-succinimidyl 3-[*I]iodobenzoate as an agent for indirect radioiodination of proteins demonstrates the compound's ability to facilitate the attachment of radioactive iodine labels to proteins (Vaidyanathan & Zalutsky, 2006).

Mechanism of Action

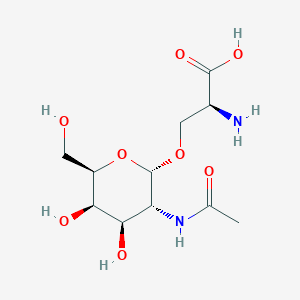

Target of Action

The primary target of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate is the CD36 receptor , a transmembrane glycoprotein . CD36 plays a crucial role in lipid uptake and transport, and is involved in various physiological and pathological processes .

Mode of Action

this compound interacts with its target, the CD36 receptor, through a covalent modification of the Lys164 residue within the fatty acid (FA) and oxidized low-density lipoprotein (oxLDL) binding domain . This interaction results in an irreversible inhibition of the fatty acid translocase (CD36/FAT)-mediated signaling and uptake of long-chain fatty acids (LCFA) and oxLDL .

Biochemical Pathways

The compound’s action affects the fatty acid metabolism by inhibiting the uptake of LCFA and oxLDL, which are essential components of lipid metabolism . The downstream effects of this inhibition can impact various physiological processes, including lipid homeostasis and inflammatory responses .

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of fatty acid uptake, which can lead to changes in lipid metabolism and potentially influence cellular energy production . Additionally, by inhibiting CD36-mediated signaling, it may also impact cellular processes such as inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is lipophilic and membrane-permeable , suggesting that its action might be influenced by the lipid composition of the cell membrane. Furthermore, its stability and reactivity could be affected by factors such as pH and temperature . .

Safety and Hazards

properties

IUPAC Name |

sodium;1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSGWIABCIVPJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10IN2NaO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399681 | |

| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144650-93-1 | |

| Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-SIAB sodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EUQ7PWP2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

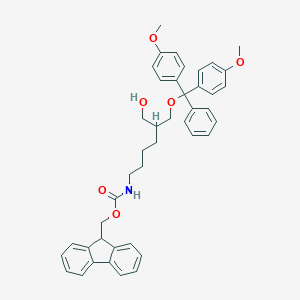

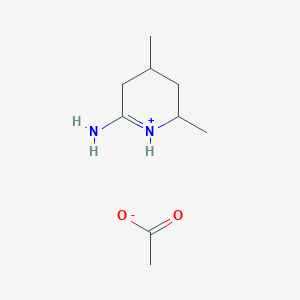

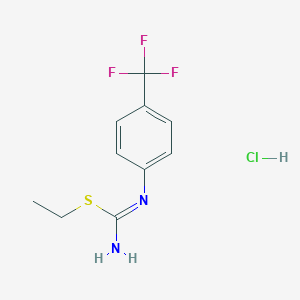

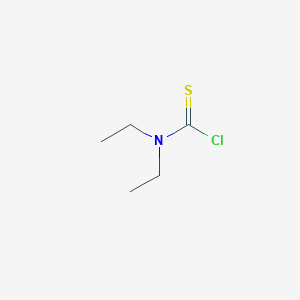

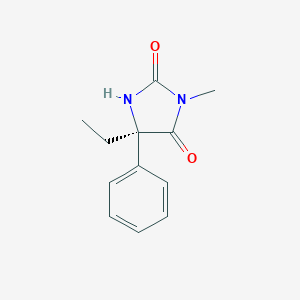

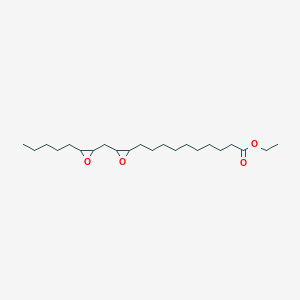

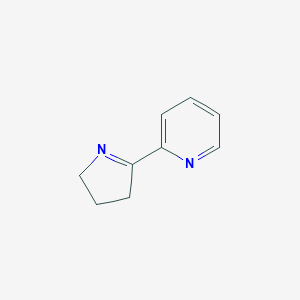

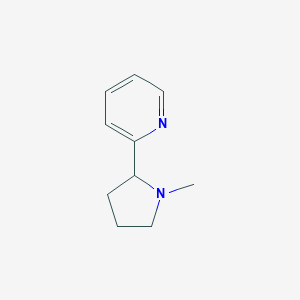

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,h]acridine](/img/structure/B14076.png)